"2-(Pyridin-2-ylamino)ethanol" chemical properties and structure
"2-(Pyridin-2-ylamino)ethanol" chemical properties and structure
An In-depth Technical Guide to 2-(Pyridin-2-ylamino)ethanol
Introduction
2-(Pyridin-2-ylamino)ethanol is a heterocyclic organic compound featuring a pyridine ring linked to an ethanol moiety via a secondary amine. This structure imparts a unique combination of properties, making it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, known for its diverse biological activities, while the amino-ethanol group provides a site for further chemical modification and can participate in hydrogen bonding and coordination with metal ions.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-(Pyridin-2-ylamino)ethanol, with a focus on experimental methodologies and data relevant to researchers, scientists, and drug development professionals.
Core Chemical Properties and Structure
2-(Pyridin-2-ylamino)ethanol is a solid at room temperature, often appearing as a pale yellow substance.[3] Its structure consists of three key functional groups: a pyridine ring, a secondary amine, and a primary alcohol. This combination allows it to act as a versatile intermediate in organic synthesis.
Physicochemical Data
The key quantitative properties of 2-(Pyridin-2-ylamino)ethanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89943-04-4 | [4][5] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4][5] |
| Appearance | Solid, Pale yellow solid | [3][4] |
| Purity | ≥95% | [3][4] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][5] |
| InChI | InChI=1S/C7H10N2O/c10-6-5-9-7-3-1-2-4-8-7/h1-4,10H,5-6H2,(H,8,9) | [4] |
| InChI Key | UYLOQLKUWBXBBN-UHFFFAOYSA-N | [4] |
Structural Characteristics
Synthesis and Analysis Protocols
Detailed experimental protocols for the synthesis and analysis of 2-(Pyridin-2-ylamino)ethanol are not widely published. However, based on established reactions for analogous compounds, such as its N-methylated derivative used in the synthesis of Rosiglitazone, a robust synthetic and analytical workflow can be proposed.[1][7][8]
Proposed Synthesis Methodology
The synthesis of 2-(Pyridin-2-ylamino)ethanol can be achieved via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 2-chloropyridine with ethanolamine.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq) and ethanolamine (1.2 eq). A high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used, though some syntheses of similar compounds are run neat (without solvent).[7]
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl byproduct.
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Heating: Heat the reaction mixture to 120-140°C and maintain for several hours (e.g., 12-24 hours).[7][8]
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Proposed workflow for the synthesis of 2-(Pyridin-2-ylamino)ethanol.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.
Methodology:
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Chromatography (Purity): Purity is typically assessed using HPLC or UHPLC-MS.[7] A reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common system.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 139.08.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
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¹H NMR: Expected signals would include distinct aromatic protons for the pyridine ring, two methylene triplets (-CH₂-N and -CH₂-O), and broad singlets for the N-H and O-H protons.
-
¹³C NMR: Signals corresponding to the five distinct carbons of the pyridine ring and the two aliphatic carbons of the ethanol moiety would be expected.
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands would include O-H and N-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1600-1400 cm⁻¹).[9]
Caption: Standard workflow for the analytical characterization of the final compound.
Applications in Research and Drug Development
Pyridine derivatives are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[2] 2-(Pyridin-2-ylamino)ethanol and structurally similar compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Intermediate for Pharmaceutical Synthesis
While specific drugs derived directly from this compound are not prominent in the literature, its structural motifs are highly relevant.
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Neurological Disorders: A structural isomer, 2-Amino-1-pyridin-2-yl-ethanol, is utilized in the development of drugs targeting neurological disorders.[3]
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Antidiabetic Agents: The closely related N-methylated analog is a key intermediate in the synthesis of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class.[1][8]
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Anti-Vertigo Medication: The related compound 2-(2-pyridyl)ethanol is a known metabolite of Betahistine, a drug used to treat vertigo.[10] This highlights the metabolic relevance of the pyridyl-ethanol scaffold.
Ligand in Coordination Chemistry
The molecule contains three potential coordination sites: the pyridine nitrogen, the amine nitrogen, and the hydroxyl oxygen. This allows it to act as a versatile chelating ligand for various metal ions. The resulting metal complexes have potential applications in catalysis and materials science.[3] For instance, the related ligand 2-(pyridin-2-yl)ethanol is known to form stable, distorted octahedral complexes with metals like Nickel(II).[11] The ability of the amino group to also coordinate would allow for the formation of even more stable bidentate (N,N) or tridentate (N,N,O) complexes.
Caption: Chelation of a metal ion by 2-(Pyridin-2-ylamino)ethanol as a tridentate ligand.
Conclusion
2-(Pyridin-2-ylamino)ethanol is a functionally rich molecule with significant potential as a chemical intermediate. Its structural components are present in numerous biologically active compounds, underscoring its relevance in drug discovery and development. The protocols and data presented in this guide offer a foundational resource for researchers looking to synthesize, characterize, and utilize this versatile compound in the creation of novel pharmaceuticals, catalysts, and advanced materials. Further investigation into its spectroscopic properties and coordination chemistry will undoubtedly expand its applications.
References
- 1. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(Pyridin-2-ylamino)ethanol | CymitQuimica [cymitquimica.com]
- 5. 89943-04-4|2-(Pyridin-2-ylamino)ethanol|BLD Pharm [bldpharm.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]
- 11. Bis[2-(pyridin-2-yl)ethanol-κ2 N,O]bis(thiocyanato-κN)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
